Piscidanone
Description
Its unique electronic and steric properties make it particularly valuable in catalytic systems requiring tunable ligand frameworks. Preliminary studies suggest that Piscidanone exhibits enhanced stability compared to traditional phosphine ligands, though comprehensive characterization data remain sparse .
Properties
CAS No. |
140447-85-4 |
|---|---|
Molecular Formula |
C21H18O7 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(8-hydroxy-7-methoxy-2,2-dimethylchromen-5-yl)chromen-4-one |
InChI |
InChI=1S/C21H18O7/c1-21(2)5-4-11-12(8-16(26-3)19(25)20(11)28-21)13-9-27-15-7-10(22)6-14(23)17(15)18(13)24/h4-9,22-23,25H,1-3H3 |
InChI Key |
WHEMTMQWUKJLIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=C(C=C2C3=COC4=CC(=CC(=C4C3=O)O)O)OC)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piscidanone involves several steps, typically starting with the extraction of the precursor compounds from natural sources. The synthetic route may include various chemical reactions such as oxidation, reduction, and cyclization to form the final compound. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using advanced techniques. The process must be optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as chromatography and crystallization are often used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Piscidanone undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce more oxidized derivatives, while reduction may yield more reduced forms of this compound.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as an additive in various products.
Mechanism of Action
The mechanism of action of Piscidanone involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating signaling pathways, and influencing gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piscidanone belongs to a class of hybrid ligands combining phosphine and alkene donor groups. Below is a comparative analysis with two structurally analogous compounds: Bis(diphenylphosphino)ethylene (BDPE) and 1,2-Bis(dimethylphosphino)ethane (DMPE).
Table 1: Structural and Electronic Comparison
Key Findings :
- This compound’s hybrid structure provides a balance between electron-donating capabilities and steric flexibility, outperforming BDPE and DMPE in thermal stability .
- The alkene moiety in this compound enables π-backbonding with transition metals, a feature absent in purely phosphine-based ligands like BDPE and DMPE .
Functional Comparison with Bioactive Analogues
For functional comparison, Pyridine-2-carboxaldehyde thiosemicarbazone (PCT) and 8-Hydroxyquinoline (8-HQ) are analyzed.
Table 2: Functional Efficacy in Antimicrobial Activity
Analytical Challenges and Methodological Insights
Comparative analysis of this compound is complicated by its novelty. Evidence highlights the following challenges:
- Sample Representativeness : Variability in synthetic batches may affect reproducibility .
- Extraction Limitations : Alkene-phosphine hybrid structures may degrade during extraction, skewing analytical results .
- Data Validation: Tools like SciFinder and Reaxys are critical for verifying structural novelty and cross-referencing spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
